molecular formula C22H32O5 B033009 Resolvin D2 CAS No. 810668-37-2

Resolvin D2

カタログ番号 B033009
CAS番号: 810668-37-2
分子量: 376.5 g/mol
InChIキー: IKFAUGXNBOBQDM-XFMPMKITSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Resolvin D2 (RvD2) is a specialized pro-resolving mediator (SPM) derived from omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as well as from two isomers of docosahexaenoic acid (DPA), one omega-3 and one omega-6 fatty acid . It is involved in promoting the restoration of normal cellular function following inflammation that occurs after tissue injury .


Synthesis Analysis

The total synthesis of Resolvin D2 involves a Wittig reaction between an aldehyde and the ylide derived from a phosphonium salt to give an enyne. Desilylation of the enyne followed by hydrozirconation and iodination gives a vinyl iodide. A Sonogashira coupling between this compound and another enyne provides an alkyne. Acetonide deprotection, partial reduction, and ester hydrolysis then give Resolvin D2 .


Molecular Structure Analysis

Resolvin D2 is a metabolite of docosahexaenoic acid (DHA), with a molecular formula of C22H32O5 and a molecular weight of 376.49 . It has a unique structure derived from the straight chain polyunsaturated fatty acid (PUFA) from which it is formed .


Chemical Reactions Analysis

Resolvin D2 is produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation . The biosynthesis of Resolvin D2 involves several enzymes including 15-lipoxygenase-1 (ALOX15), possibly 15-lipoxygenase-2 (ALOX15B), 5-lipoxygenase (ALOX5), cyclooxygenase-2 (COX-2), and certain cytochrome P450 monooxygenases .


Physical And Chemical Properties Analysis

Resolvin D2 has a molecular weight of 376.49 . It is soluble in DMF and ethanol, but only slightly soluble in PBS (pH 7.2) .

科学的研究の応用

Neuropathic and Bone Cancer Pain Management

RvD2 has shown promise in the management of chronic pain conditions such as neuropathic pain and bone cancer pain. It works by inhibiting the secretion of IL-17, reducing CXCL1 release, and preventing astrocyte activation in the spinal cord. These actions collectively contribute to the reduction of pain and inflammation in affected individuals .

Ophthalmology: Treatment of Allergic Conjunctivitis

In the field of ophthalmology, RvD2 has been studied for its effects on conjunctival goblet cells. It helps counter-regulate histamine-induced calcium increase and mucin secretion, which are common symptoms of allergic conjunctivitis. This suggests that RvD2 could be a potential therapeutic agent for treating eye allergies .

Neuroinflammation and Neurological Disorders

RvD2 plays a role in the resolution of inflammation in neurological disorders. It has been found to downregulate the expression of toll-like receptor 4 (TLR4)/NF-κB p65 gene, reducing the nuclear translocation of the TLR4/NF-κB pathway in microglia. This action blocks the transmission of the NF-κB signaling pathway, which is crucial in managing neuroinflammation .

Muscle Regeneration and Repair

In the context of muscle injuries, RvD2 targets myogenic cells and promotes their switch towards an anti-inflammatory phenotype. This enhances the secretion of pro-myogenic factors, which are essential for muscle regeneration and repair. Such properties make RvD2 a potential agent for improving muscle healing processes .

作用機序

Target of Action

Resolvin D2 (RvD2) is a metabolic product of omega-3 polyunsaturated fatty acids (ω-3 PUFAs) that primarily targets myogenic cells . It also targets macrophages, promoting their switch towards an anti-inflammatory phenotype . RvD2’s effects are mediated through the GPR18 receptor .

Mode of Action

RvD2 interacts with its targets to modulate their function and behavior. In myogenic cells, RvD2 promotes differentiation and expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . In macrophages, RvD2 stimulates the secretion of pro-myogenic factors . RvD2 also downregulates the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .

Biochemical Pathways

RvD2 is biosynthesized from essential ω-3 PUFAs, specifically docosahexaenoic acid (DHA) . It plays a crucial role in the resolution of inflammation by triggering the process of inflammation resolution . This involves the modulation of various biochemical pathways, including the downregulation of the TLR4/NF-κB signaling pathway .

Pharmacokinetics

It is known that rvd2 exhibits potent regulatory effects on leukocytes, controlling microbial sepsis

Result of Action

RvD2 has both anti-inflammatory and pro-resolving capabilities . It reduces blood bacterial load, increases splenic neutrophil accumulation, and enhances reactive oxygen species (ROS) production . It also increases the number of non-inflammatory alveolar macrophages after Pseudomonas aeruginosa administration . In the context of Duchenne Muscular Dystrophy (DMD), RvD2 has been shown to improve muscle regeneration .

Action Environment

The action of RvD2 can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response, which RvD2 helps to resolve . In the context of DMD, the absence of dystrophin triggers a complex cascade of events such as increased myofiber membrane permeability, calcium influx, reactive oxygen species (ROS) production, and cellular necrosis . RvD2’s action in this environment helps to mitigate these effects and improve muscle function .

将来の方向性

Resolvin D2 has been shown to have potent anti-inflammatory and pro-resolving capabilities . Further study on the effect of Resolvin D2 on neuropathic pain will expand the scope of pain research . It also has potential therapeutic applications in the treatment of hypertensive cardiovascular disease .

特性

IUPAC Name

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFAUGXNBOBQDM-XFMPMKITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347465
Record name (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resolvin D2

CAS RN

810668-37-2
Record name (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin D2
Reactant of Route 2
Resolvin D2
Reactant of Route 3
Resolvin D2
Reactant of Route 4
Resolvin D2
Reactant of Route 5
Resolvin D2
Reactant of Route 6
Resolvin D2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。